molecular formula C23H36N2 B10886115 1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane

1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane

Cat. No.: B10886115
M. Wt: 340.5 g/mol
InChI Key: SYLBLEOYCXBICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane is a synthetic compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP) and has been studied for its potential pharmacological effects, particularly in the central nervous system. It is known for its interaction with various neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane typically involves the modification of the cyclohexyl and piperidine rings of phencyclidine. One common method includes the following steps:

    Formation of the Cyclohexyl Ring:

    Piperidine Ring Formation: The piperidine ring is formed by reacting the cyclohexyl intermediate with piperidine under specific conditions.

    Azepane Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other arylcyclohexylamine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new chemical entities for pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane involves its interaction with the NMDA receptor, where it acts as an antagonist. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells and subsequent release of neurotransmitters. Additionally, the compound may interact with other neurotransmitter systems, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): Structurally similar and shares similar pharmacological effects.

    Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.

    Methoxetamine: A derivative of ketamine with similar effects but different potency and duration.

Uniqueness

1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other similar compounds. These modifications can influence its binding affinity, potency, and duration of action, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H36N2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[1-(4-phenylcyclohexyl)piperidin-4-yl]azepane

InChI

InChI=1S/C23H36N2/c1-2-7-17-24(16-6-1)23-14-18-25(19-15-23)22-12-10-21(11-13-22)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2

InChI Key

SYLBLEOYCXBICW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.